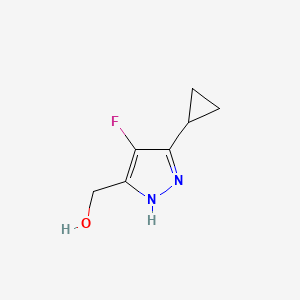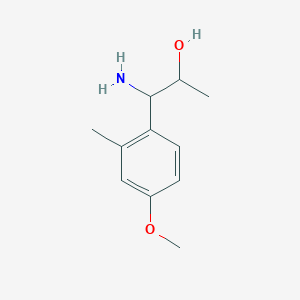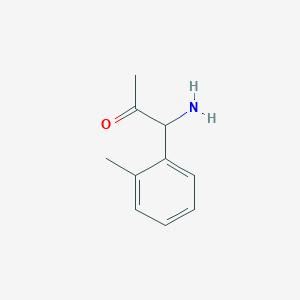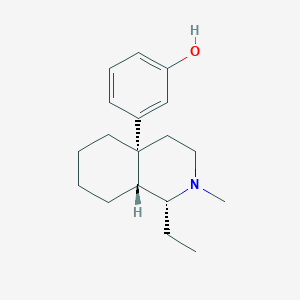
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methanol group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanenitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)carboxylic acid.
Reduction: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)amine.
Substitution: Formation of (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol or (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Cyclopropyl-2-methyl-pyrazol-3-YL)methanol
- (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol
- (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol
Uniqueness
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Eigenschaften
Molekularformel |
C7H9FN2O |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10) |
InChI-Schlüssel |
KDEUXIJTHHDKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNC(=C2F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)

![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)

![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)





![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

